

# "A3AR antagonist 4" chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: A3AR antagonist 4

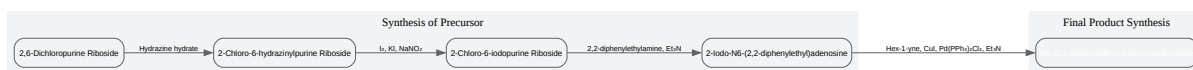
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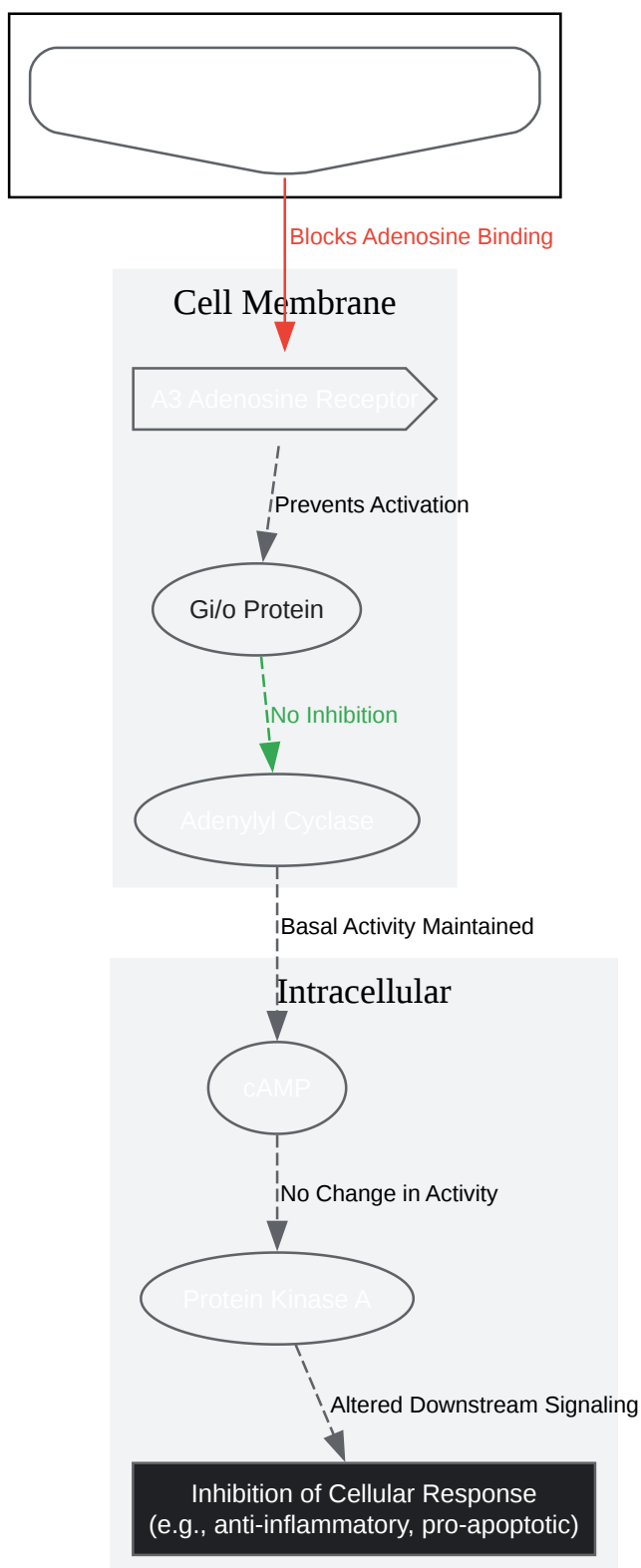
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## Chemical Structure and Properties

N6-(2,2-diphenylethyl)-2-hexynyladenosine is a potent and selective antagonist of the A3 adenosine receptor. Its chemical structure is characterized by a disubstituted adenosine core, with a bulky 2,2-diphenylethyl group at the N6 position and a hexynyl group at the 2-position of the purine ring.

Chemical Structure:





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- To cite this document: BenchChem. ["A3AR antagonist 4" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7778407#a3ar-antagonist-4-chemical-structure-and-properties]

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